molecular formula C26H28N4O4 B2560149 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1206989-80-1

1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2560149
CAS No.: 1206989-80-1
M. Wt: 460.534
InChI Key: JDRKPISQSHZJSA-UHFFFAOYSA-N
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Description

This compound is a piperidine-carboxamide derivative featuring a 3-cyano-6-methoxyquinoline core and a 3,4-dimethoxyphenylmethyl substituent. The methoxy and cyano groups enhance solubility and electronic interactions, while the dimethoxyphenyl group may modulate metabolic stability and receptor selectivity.

Properties

IUPAC Name

1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-20-5-6-22-21(13-20)25(19(14-27)16-28-22)30-10-8-18(9-11-30)26(31)29-15-17-4-7-23(33-2)24(12-17)34-3/h4-7,12-13,16,18H,8-11,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKPISQSHZJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and methoxy groups. The piperidine ring is then synthesized and attached to the quinoline core. Finally, the carboxamide group is introduced to complete the synthesis. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano and methoxy groups can enhance the compound’s binding affinity to its targets, while the piperidine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Functional Differences

The compound’s closest structural analog is 1-(3-Cyano-6-Fluoro-4-Quinolinyl)-N-[4-(Trifluoromethoxy)Phenyl]-4-Piperidinecarboxamide (). Below is a comparative analysis:

Feature Target Compound Analog () Functional Implications
Quinoline Substituents 6-Methoxy, 3-cyano 6-Fluoro, 3-cyano Methoxy improves solubility; fluoro increases lipophilicity and metabolic resistance .
Aryl Group 3,4-Dimethoxyphenylmethyl 4-(Trifluoromethoxy)phenyl Dimethoxy enhances electron-donating effects; trifluoromethoxy boosts electronegativity and steric bulk .
Piperidine Linker Unsubstituted Unsubstituted Both retain conformational flexibility for receptor binding.
Bioactivity Hypothesized kinase inhibition (untested in provided evidence) No reported data in Structural differences suggest divergent target profiles.

Research Findings and Limitations

Quinoline Modifications: The 6-methoxy group in the target compound may confer better aqueous solubility compared to the 6-fluoro analog, which is more lipophilic and prone to longer half-lives in vivo . The 3-cyano group in both compounds stabilizes π-π stacking interactions in hydrophobic binding pockets, a common feature in kinase inhibitors.

Aryl Group Impact :

  • The 3,4-dimethoxyphenylmethyl group in the target compound likely reduces oxidative metabolism compared to the 4-(trifluoromethoxy)phenyl group, which is resistant to enzymatic degradation but may introduce toxicity risks .

Data Gaps: No direct bioactivity or pharmacokinetic data for the target compound are available in the provided evidence. Studies on analogs suggest that fluoro and trifluoromethoxy groups enhance blood-brain barrier penetration, whereas methoxy groups favor peripheral targeting .

Critical Analysis of Evidence

The sole referenced compound () shares a piperidine-carboxamide scaffold but differs in critical substituents. Further studies should prioritize:

  • Kinase inhibition assays to validate target engagement.
  • ADME profiling to compare solubility, metabolic stability, and bioavailability.

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